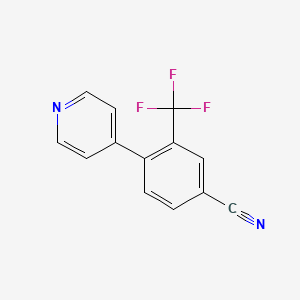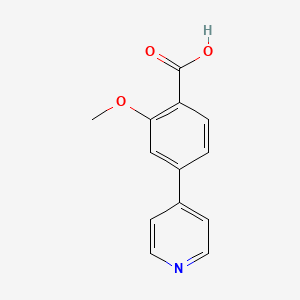
2-Methoxy-4-(pyridin-4-yl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-4-(pyridin-4-yl)benzoic acid is an organic compound characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a pyridin-4-yl group at the 4-position
Synthetic Routes and Reaction Conditions:
Bromination and Subsequent Nucleophilic Aromatic Substitution: The synthesis can start with 2-methoxybenzoic acid, which undergoes bromination at the 4-position to form 2-methoxy-4-bromobenzoic acid. This intermediate can then react with pyridine-4-boronic acid in a Suzuki-Miyaura cross-coupling reaction to introduce the pyridin-4-yl group.
Direct Arylation: Another method involves the direct arylation of 2-methoxybenzoic acid with pyridin-4-ylboronic acid using a palladium catalyst under optimized conditions.
Industrial Production Methods: Industrial production typically involves optimizing these synthetic routes for large-scale synthesis, ensuring cost-effectiveness, and maintaining environmental safety. Continuous flow chemistry and green chemistry principles are often employed to enhance efficiency and reduce waste.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, such as converting the pyridin-4-yl group to a pyridin-4-one derivative.
Reduction: Reduction reactions can be performed to convert the carboxylic acid group to an alcohol or aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines and alkyl halides are used, often in the presence of a base.
Major Products Formed:
Oxidation: Pyridin-4-one derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridines.
Scientific Research Applications
2-Methoxy-4-(pyridin-4-yl)benzoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific diseases.
Industry: It is used in the production of corrosion inhibitors and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Methoxy-4-(pyridin-4-yl)benzoic acid exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls, disrupting their integrity. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the pathogen's survival.
Comparison with Similar Compounds
2-Methoxy-4-(pyridin-2-yl)benzoic acid: Similar structure but with the pyridin group at the 2-position.
2-Methoxy-4-(pyridin-3-yl)benzoic acid: Similar structure but with the pyridin group at the 3-position.
2-Methoxybenzoic acid: Lacks the pyridin group.
Uniqueness: 2-Methoxy-4-(pyridin-4-yl)benzoic acid is unique due to the specific positioning of the pyridin group, which can influence its chemical reactivity and biological activity compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and versatile applications make it a valuable compound for ongoing research and development.
Properties
IUPAC Name |
2-methoxy-4-pyridin-4-ylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c1-17-12-8-10(2-3-11(12)13(15)16)9-4-6-14-7-5-9/h2-8H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVDAEGASHQAEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
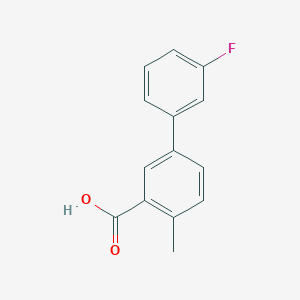
![4,5-Difluoro-[1,1'-biphenyl]-2-amine](/img/structure/B7837954.png)

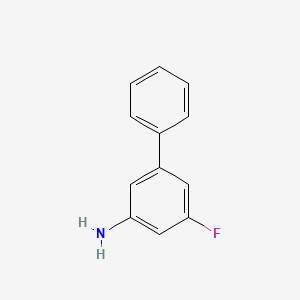
![2-[5-amino-1-(4-hydroxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one](/img/structure/B7837976.png)
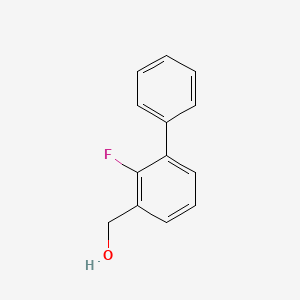
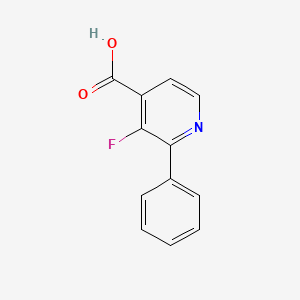
![[1,1'-Biphenyl]-2-carboxaldehyde,4-methoxy-](/img/structure/B7838004.png)
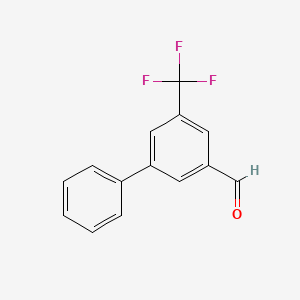
![[3,3'-Bipyridine]-6-carbaldehyde](/img/structure/B7838021.png)



